![molecular formula C19H21N5O2S B2520891 3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-20-1](/img/structure/B2520891.png)
3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a heterocyclic molecule that likely exhibits biological activity due to the presence of a triazolopyrimidinone core. This core structure is found in various compounds with diverse biological activities, including antimicrobial, antihypertensive, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related triazolopyrimidinone derivatives typically involves multi-step reactions, starting with the formation of the pyrimidinone or triazolopyrimidinone ring, followed by various functionalization steps. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of substituted pyrimidinones with hydrazonoyl chlorides or via the Japp-Klingemann reaction . Similarly, the synthesis of thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones includes heterocyclization, nucleophilic displacement, and cyclocondensation steps .
Molecular Structure Analysis
The molecular structure of triazolopyrimidinone derivatives is characterized by the presence of multiple heteroatoms within the fused ring system, which can significantly influence the electronic distribution and molecular geometry. Single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations are commonly used to determine and validate the molecular structure of such compounds .
Chemical Reactions Analysis
Triazolopyrimidinone derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the steric and electronic factors of the substituents involved. For example, regioselective N- and O-alkylation of triazolopyrimidinones has been observed, with the selectivity varying with the alkylating agent and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can also affect their reactivity and interaction with biological targets. For instance, the antimicrobial activity of certain derivatives is attributed to their ability to inhibit gram-positive pathogens . Additionally, the pharmacophore modeling and molecular docking studies can provide insights into the potential biological activities and interactions with enzymes or receptors .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds related to triazolopyrimidines and thiazolopyrimidines have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of thiazolopyrimidines have shown promise as potential antimicrobial agents against a range of bacterial and fungal strains, including gram-positive and gram-negative bacteria (El-Bendary et al., 1998), (Khera et al., 2011). These findings suggest that compounds with a similar structure could be explored for their efficacy in inhibiting microbial growth.
Antitumor Applications
The structural framework of triazolopyrimidines has been utilized in the design of compounds with potential antitumor activity. Research indicates that certain derivatives exhibit promising activity against tumor cells, highlighting the potential of these compounds in cancer research (Gomha et al., 2018). The exploration of similar compounds could further expand the arsenal of antitumor agents.
Synthesis and Characterization
The synthesis and characterization of triazolopyrimidine and thiazolopyrimidine derivatives are crucial for understanding their chemical properties and potential applications. Novel synthetic routes have been developed to create derivatives containing the triazolopyrimidine moiety, which are then characterized for their structural and functional properties (Hassneen & Abdallah, 2003). These methodologies are significant for the advancement of research in medicinal chemistry.
Selective Serotonin Receptor Antagonists
Some derivatives have been investigated for their potential as selective serotonin 5-HT6 receptor antagonists, a promising area for the development of new therapeutic agents for neurological disorders. The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, for example, has shown significant activity in binding affinity and inhibition of serotonin responses, indicating their potential in treating conditions related to serotonin regulation (Ivachtchenko et al., 2010).
Propiedades
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-7-9-23(10-8-13)17(26)12-27-19-22-21-18-20-16(25)11-15(24(18)19)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEUNQRRRYBAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

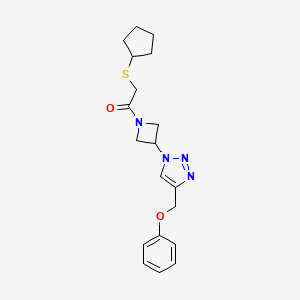
![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)
![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)

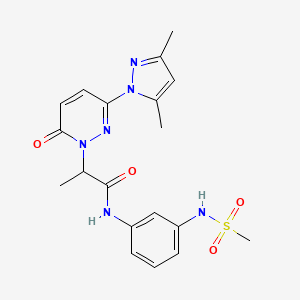
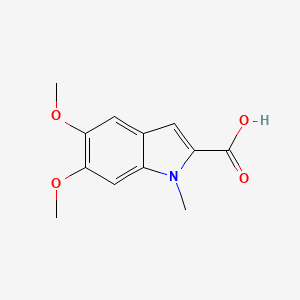
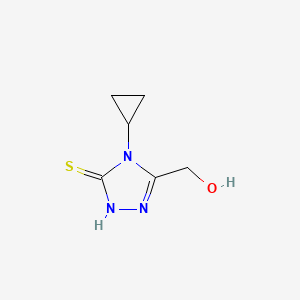
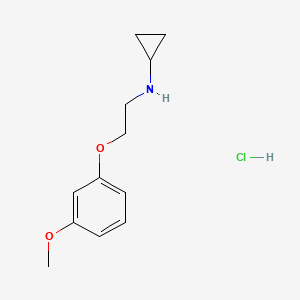
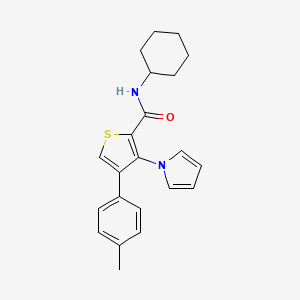
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)
![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)